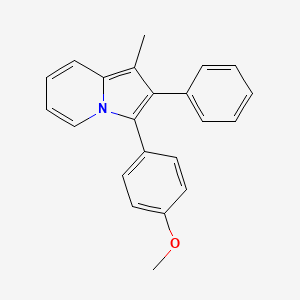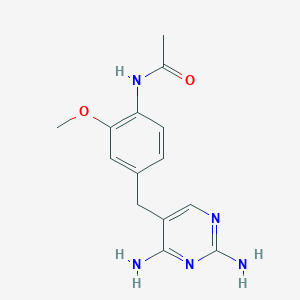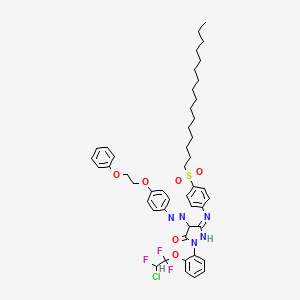
2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, trifluoroethoxy, sulphonyl, and azo groups
Méthodes De Préparation
The synthesis of 2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of phenyl and pyrazol groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The azo group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and trifluoroethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.
Coupling Reactions: The azo group can be involved in coupling reactions with aromatic compounds to form azo dyes.
Applications De Recherche Scientifique
2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to create complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of bonds and interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one stands out due to its unique combination of functional groups. Similar compounds include:
2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid: Shares the trifluoroethoxy and chloro groups but lacks the azo and sulphonyl groups.
Acetamide, N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-: Contains the trifluoroethoxy and chloro groups but has an acetamide group instead of the pyrazol and azo groups.
Propriétés
Numéro CAS |
64485-21-8 |
|---|---|
Formule moléculaire |
C47H57ClF3N5O6S |
Poids moléculaire |
912.5 g/mol |
Nom IUPAC |
2-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-5-(4-hexadecylsulfonylphenyl)imino-4-[[4-(2-phenoxyethoxy)phenyl]diazenyl]pyrazolidin-3-one |
InChI |
InChI=1S/C47H57ClF3N5O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-35-63(58,59)40-31-27-36(28-32-40)52-44-43(45(57)56(55-44)41-23-18-19-24-42(41)62-47(50,51)46(48)49)54-53-37-25-29-39(30-26-37)61-34-33-60-38-21-16-15-17-22-38/h15-19,21-32,43,46H,2-14,20,33-35H2,1H3,(H,52,55) |
Clé InChI |
QCTQTJNTOCQOJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)N=C2C(C(=O)N(N2)C3=CC=CC=C3OC(C(F)Cl)(F)F)N=NC4=CC=C(C=C4)OCCOC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



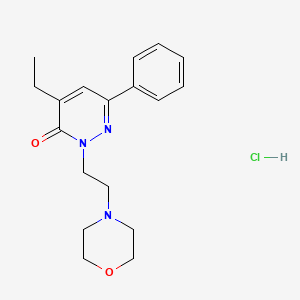


![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

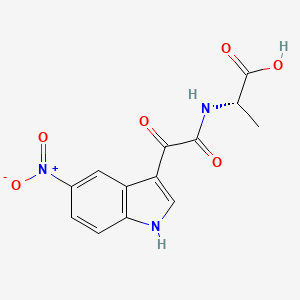
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
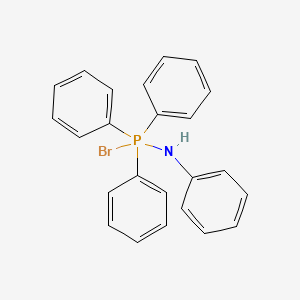
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)

